![molecular formula C22H29N3O5S B14103100 2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B14103100.png)

2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lafutidine Impurity B is a chemical compound that is often encountered as an impurity during the synthesis of lafutidine, a histamine H2 receptor antagonist used to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) . The presence of impurities like Lafutidine Impurity B can affect the safety and efficacy of the final pharmaceutical product, making it crucial to identify and control these impurities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lafutidine Impurity B can be synthesized through various chemical reactions. One method involves the use of hydroxylamine hydrochloride as an aminolysis reagent. The process includes reacting a compound with hydroxylamine hydrochloride and sodium hydroxide to obtain an intermediate compound, which is then condensed with another compound to produce Lafutidine Impurity B .

Industrial Production Methods: In industrial settings, the preparation of Lafutidine Impurity B involves similar synthetic routes but on a larger scale. The use of solid reagents like hydroxylamine hydrochloride, which have high purity and stability, makes the industrial production more feasible and efficient .

Análisis De Reacciones Químicas

Types of Reactions: Lafutidine Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification.

Common Reagents and Conditions: Common reagents used in the synthesis of Lafutidine Impurity B include hydroxylamine hydrochloride, sodium hydroxide, and other organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include intermediate compounds that are further processed to yield Lafutidine Impurity B. The purity of the final product is often greater than 99.5%, making it suitable for use as an impurity standard in pharmaceutical quality control .

Aplicaciones Científicas De Investigación

Lafutidine Impurity B has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard in the development and validation of analytical methods for the quantification of impurities in lafutidine formulations . Additionally, it plays a role in studying the stability and degradation pathways of lafutidine, contributing to the overall understanding of the drug’s pharmacokinetics and pharmacodynamics .

Mecanismo De Acción

The mechanism of action of Lafutidine Impurity B is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its presence in lafutidine formulations can influence the overall pharmacological profile of the drug. Like lafutidine, it may interact with histamine H2 receptors, although its exact molecular targets and pathways remain to be fully elucidated .

Comparación Con Compuestos Similares

Similar Compounds: Lafutidine Impurity B can be compared with other impurities found in lafutidine formulations, such as dihydro lafutidine, rac lafutidine, and rac trans-lafutidine . These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry.

Uniqueness: What sets Lafutidine Impurity B apart from other similar compounds is its specific synthetic route and the conditions required for its formation. Its high purity and stability make it a valuable reference standard for analytical purposes, ensuring the quality and safety of lafutidine-based medications .

Propiedades

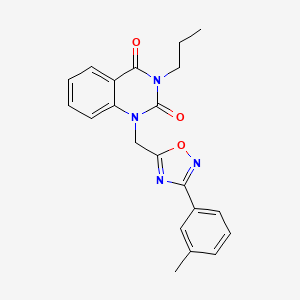

Fórmula molecular |

C22H29N3O5S |

|---|---|

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

2-(furan-2-ylmethylsulfonyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide |

InChI |

InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) |

Clave InChI |

XJYKZWIKCBSALL-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103027.png)

![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14103028.png)

![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)

![3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103054.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103060.png)

![4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14103066.png)

![[(1S,3R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14103076.png)

![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103077.png)

![9-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B14103090.png)

![1-(4-Chlorophenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103097.png)